molecular formula C16H17N3O B5510617 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5510617
M. Wt: 267.33 g/mol
InChI Key: WNVSUSNARMTZTD-UHFFFAOYSA-N
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Description

7-Methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a methyl group at position 7 and a 3-methylphenylamino substituent at position 2. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name

7-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-4-3-5-12(6-10)18-16-17-9-13-14(19-16)7-11(2)8-15(13)20/h3-6,9,11H,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVSUSNARMTZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylphenylamine with an appropriate quinazolinone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinazolinone analogs.

    Substitution: The compound can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically various substituted quinazolinone derivatives .

Scientific Research Applications

7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways. These interactions result in various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The quinazolinone core is shared among all analogs, but substituent variations significantly alter properties:

Key Compounds for Comparison:

7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one (): Substituents: 4-Fluorophenyl at position 5. Molecular Weight: 325.36 g/mol. Key Features: Fluorine’s electron-withdrawing nature enhances binding affinity to kinases, leading to stronger anticancer activity compared to non-halogenated analogs .

2-Amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one (): Substituents: Chlorine at position 4 of the phenyl ring. Key Features: Chlorine increases chemical reactivity and bioactivity but may reduce solubility compared to fluorine derivatives .

2-[(4-Ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one (): Substituents: Ethyl group on the phenylamino ring.

2-Amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one (): Substituents: Simpler structure with only a methyl group at position 6. Key Features: Lacks aromatic substituents, leading to reduced potency but simpler synthesis .

Data Table: Comparative Analysis

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities Unique Features
Target Compound 7-Me, 2-(3-MePhNH) 305.38* Kinase inhibition (inferred) Meta-methyl improves metabolic stability
7-(4-Fluorophenyl)-2-(3-MePhNH)-quinazolinone 7-(4-FPh), 2-(3-MePhNH) 325.36 Anticancer, anti-inflammatory Fluorine enhances binding affinity
2-Amino-7-(4-ClPh)-quinazolinone 7-(4-ClPh), 2-NH2 294.74* Anticancer Chlorine increases reactivity
2-[(4-EtPh)NH]-7-(4-FPh)-quinazolinone 2-(4-EtPhNH), 7-(4-FPh) 339.40* Enzyme inhibition Ethyl group enhances stability
2-Amino-7-Me-quinazolinone 7-Me, 2-NH2 191.22* Drug discovery (speculative) Minimal steric hindrance

*Calculated based on molecular formulas.

Halogen vs. Alkyl Substituents

  • Halogenated Derivatives (Fluoro/Chloro) :
    • Fluorine and chlorine at the para position (e.g., ) enhance bioactivity by increasing electrophilicity and binding affinity to targets like kinases or proteases. However, chlorine’s larger size may reduce solubility .
  • Alkyl Substituents (Methyl/Ethyl): Methyl groups (as in the target compound) improve metabolic stability and solubility due to their electron-donating nature but may reduce potency compared to halogenated analogs. The meta-methyl on the phenylamino group minimizes steric clashes with target proteins .

Positional Effects (Para vs. Meta)

  • Para-Substituted Phenyl Groups :
    • Derivatives like 7-(4-fluorophenyl) () exhibit stronger anticancer activity due to optimal spatial alignment with target active sites.
  • Meta-Substituted Phenyl Groups: The target compound’s 3-methylphenylamino group may alter binding kinetics, favoring interactions with allosteric sites or secondary targets .

Biological Activity

7-Methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is C15H15N3OC_{15}H_{15}N_3O, with a molecular weight of approximately 253.3 g/mol. Its structural characteristics contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
IUPAC Name2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one
InChI KeyDYSMSOZGDSBFGJ-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that quinazoline derivatives can inhibit tumor cell proliferation. For instance, compounds structurally similar to 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer progression. For example, it may inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair mechanisms. This inhibition can sensitize tumor cells to radiation therapy and chemotherapeutic agents.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes or receptors. It binds to the active sites or allosteric sites on target proteins, altering their conformation and inhibiting their activity. The exact pathways involved depend on the biological context and the specific targets engaged.

Case Studies

  • Antitumor Efficacy : In vitro studies have demonstrated that 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one exhibits significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition : A study investigating the inhibitory effects of this compound on DNA-PK revealed an IC50 value in the low nanomolar range (0.6 nM), indicating potent inhibition compared to other kinases such as PI3Kα and mTOR . This selectivity is crucial for developing targeted therapies with minimal off-target effects.

Comparative Analysis

The pharmacological profile of 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazoline derivatives:

CompoundIC50 (nM)Target EnzymeActivity Type
7-Methyl-2-[(3-methylphenyl)amino]-...0.6DNA-PKInhibitor
AZD76480.5DNA-PKInhibitor
Other Quinazoline DerivativesVariesVarious KinasesAntitumor

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